Cas no 86718-08-3 (4-(1H-Imidazol-1-yl)phenylmethanol)

4-(1H-Imidazol-1-yl)phenylmethanol is a versatile heterocyclic compound featuring both an imidazole moiety and a hydroxymethyl functional group. This structure imparts reactivity suitable for applications in pharmaceutical intermediates, organic synthesis, and coordination chemistry. The imidazole ring offers potential for hydrogen bonding and metal coordination, while the hydroxymethyl group enhances solubility and provides a handle for further derivatization. Its balanced polarity makes it a useful building block for designing bioactive molecules or functional materials. The compound's stability under standard conditions and compatibility with common synthetic protocols contribute to its utility in research and industrial settings. Care should be taken to store it under inert conditions to preserve the hydroxyl group's integrity.
4-(1H-Imidazol-1-yl)phenylmethanol structure
86718-08-3 structure
Product Name:4-(1H-Imidazol-1-yl)phenylmethanol
CAS No:86718-08-3
MF:C10H10N2O
MW:174.199202060699
MDL:MFCD02682059
CID:61015
PubChem ID:2776486
Update Time:2025-11-02

4-(1H-Imidazol-1-yl)phenylmethanol Chemical and Physical Properties

Names and Identifiers

    • (4-Imidazol-1-yl-phenyl)methanol
    • 1-(4-Hydroxymethyl-phenyl)imidazole
    • RARECHEM AL BD 0793
    • BUTTPARK 98\50-49
    • 4-(1-IMIDAZOLYL)BENZYLALCOHOL
    • 4-(1H-Imidazol-1-yl)benzyl alcohol
    • (4-imidazol-1-ylphenyl)methanol
    • [4-(1H-Imidazol-1-yl)phenyl]methanol
    • 4-(1H-Imidazol-1-yl)benzenemethanol
    • [4-(1-imidazolyl)phenyl]methanol
    • (4-(1H-imidazol-1-yl)phenyl)methanol
    • Benzenemethanol, 4-(1H-imidazol-1-yl)-
    • 4-(1-imidazolyl)benzyl alcohol
    • (4-imidazolylphenyl)methan-1-ol
    • SRQXVPAXMMIUFH-UHFFFAOYSA-N
    • 1-(4-Hydroxymethylphenyl)imidazole
    • 4-(1H-imidazol-1yl)benzenemethanol
    • SBB088920
    • 4-(1H-Imidazol-1-yl)benzenemethanol (ACI)
    • DTXSID20380119
    • MFCD02682059
    • (4-lmidazol-1-yl-phenyl)methanol
    • SY003202
    • J-501307
    • AC-2868
    • CHEMBL1778129
    • SDCCGMLS-0066009.P001
    • 3T-0318
    • 4-(1H-imidazol-1-yl)-benzenemethanol
    • AKOS005070367
    • [4-(1H-Imidazol-1-yl)phenyl]methanol, AldrichCPR
    • CS-W021105
    • 86718-08-3
    • [4-(imidazol-1-yl)phenyl]methanol
    • DB-001762
    • SCHEMBL857216
    • 1-(hydroxymethyl)-4-(1H-imidazol-1-yl)-benzene
    • 4-(1H-Imidazol-1-yl)phenylmethanol
    • MDL: MFCD02682059
    • Inchi: 1S/C10H10N2O/c13-7-9-1-3-10(4-2-9)12-6-5-11-8-12/h1-6,8,13H,7H2
    • InChI Key: SRQXVPAXMMIUFH-UHFFFAOYSA-N
    • SMILES: OCC1C=CC(N2C=CN=C2)=CC=1

Computed Properties

  • Exact Mass: 174.07900
  • Monoisotopic Mass: 174.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38
  • XLogP3: 0.8

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.2±0.1 g/cm3
  • Melting Point: 87-89 ºC
  • Boiling Point: 364.9℃ at 760 mmHg
  • Flash Point: 174.5℃
  • Refractive Index: 1.604
  • PSA: 38.05000
  • LogP: 1.36460
  • Vapor Pressure: No data available

4-(1H-Imidazol-1-yl)phenylmethanol Security Information

4-(1H-Imidazol-1-yl)phenylmethanol Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-(1H-Imidazol-1-yl)phenylmethanol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Copper oxide (Cu2O) ,  N1,N2-Bis(2-furanylmethyl)ethanediamide Solvents: Dimethyl sulfoxide ;  24 h, 120 °C
Reference
Copper(I) Oxide/N,N'-Bis[(2-furyl)methyl]oxalamide-Catalyzed Coupling of (Hetero)aryl Halides and Nitrogen Heterocycles at Low Catalytic Loading
Pawar, Govind Goroba; et al, Advanced Synthesis & Catalysis, 2017, 359(10), 1631-1636

Production Method 2

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Copper bromide (CuBr) ,  1-(5,6,7,8-Tetrahydro-8-quinolinyl)ethanone Solvents: Dimethyl sulfoxide ;  12 h, 120 °C
Reference
Mild conditions for copper-catalyzed N-arylation of imidazoles
Chen, Huaming; et al, Synthesis, 2010, (9), 1505-1511

Production Method 3

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  40 h, 35 - 40 °C
Reference
Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions
Zhu, Liangbo; et al, Journal of Organic Chemistry, 2009, 74(5), 2200-2202

Production Method 4

Reaction Conditions
1.1 Catalysts: Zirconium tetrahydroxide (partially hydrated) Solvents: Isopropanol ;  12 min, 60 °C
Reference
A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia
Battilocchio, Claudio; et al, Organic Letters, 2013, 15(9), 2278-2281

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide ,  Cuprous iodide ,  6,7-Dihydro-5H-quinolin-8-one oxime Solvents: Water ;  48 h, 120 °C
Reference
A highly efficient Cu-catalyst system for N-arylation of azoles in water
Wang, Deping; et al, Green Chemistry, 2012, 14(5), 1268-1271

Production Method 6

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
Reference
N-(3-Hydroxy-4-piperidinyl)benzamide derivatives
, European Patent Organization, , ,

Production Method 7

Reaction Conditions
1.1 -
2.1 Reagents: Lithium aluminum hydride
Reference
N-(3-Hydroxy-4-piperidinyl)benzamide derivatives
, European Patent Organization, , ,

Production Method 8

Reaction Conditions
1.1 Catalysts: Zirconium dioxide ;  6 - 15 min, 60 °C
Reference
2-Propanol
Collier, Steven J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-15

Production Method 9

Reaction Conditions
1.1 Reagents: Water
2.1 Catalysts: Zirconium dioxide ;  6 - 15 min, 60 °C
Reference
2-Propanol
Collier, Steven J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-15

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen
2.1 Catalysts: Zirconium dioxide ;  6 - 15 min, 60 °C
Reference
2-Propanol
Collier, Steven J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-15

4-(1H-Imidazol-1-yl)phenylmethanol Raw materials

4-(1H-Imidazol-1-yl)phenylmethanol Preparation Products

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Tiancheng Chemical (Jiangsu) Co., Ltd
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Additional information on 4-(1H-Imidazol-1-yl)phenylmethanol

4-(1H-Imidazol-1-yl)phenylmethanol (CAS No. 86718-08-3): A Versatile Building Block in Pharmaceutical and Material Science

4-(1H-Imidazol-1-yl)phenylmethanol (CAS No. 86718-08-3) is an important organic compound that has gained significant attention in recent years due to its unique chemical structure and wide range of applications. This heterocyclic alcohol, featuring both an imidazole ring and a hydroxymethyl group, serves as a valuable intermediate in pharmaceutical synthesis and material science. The compound's molecular formula is C10H10N2O, with a molecular weight of 174.20 g/mol.

The growing interest in imidazole derivatives like 4-(1H-Imidazol-1-yl)phenylmethanol stems from their remarkable biological activities and versatile chemical properties. Recent studies in medicinal chemistry have highlighted the importance of such compounds in drug discovery, particularly in the development of targeted therapies for various health conditions. The hydroxymethyl functional group in this compound makes it particularly useful for further chemical modifications, allowing researchers to create diverse molecular architectures.

One of the most searched questions regarding 4-(1H-Imidazol-1-yl)phenylmethanol relates to its synthesis methods. The compound can be prepared through several routes, with the most common being the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with reducing agents. Alternative synthetic approaches continue to be explored to improve yield and purity, addressing the increasing demand from both academic and industrial researchers.

In pharmaceutical applications, 4-(1H-Imidazol-1-yl)phenylmethanol serves as a key intermediate for the synthesis of various bioactive molecules. Its structural features make it particularly valuable in the design of enzyme inhibitors and receptor modulators. The compound's imidazole moiety is known to participate in important biological interactions, including hydrogen bonding and metal coordination, which are crucial for drug-target interactions.

The material science field has also shown growing interest in 4-(1H-Imidazol-1-yl)phenylmethanol and related compounds. Researchers are investigating its potential use in the development of advanced polymers, coordination complexes, and functional materials. The compound's ability to form stable complexes with various metals makes it attractive for applications in catalysis and material engineering.

Recent advancements in heterocyclic chemistry have further highlighted the importance of compounds like 4-(1H-Imidazol-1-yl)phenylmethanol. The scientific community continues to explore novel derivatives and analogs, aiming to discover new applications in areas such as medicinal chemistry, agrochemicals, and specialty materials. This aligns with current trends in sustainable chemistry and green synthesis approaches.

Quality control and analytical methods for 4-(1H-Imidazol-1-yl)phenylmethanol have become increasingly sophisticated. Modern techniques such as HPLC, GC-MS, and NMR spectroscopy are routinely employed to ensure the compound's purity and identity. These analytical advancements have contributed to the growing reliability of research involving this important intermediate.

The market for imidazole-containing compounds like 4-(1H-Imidazol-1-yl)phenylmethanol has shown steady growth in recent years. Pharmaceutical companies and research institutions continue to drive demand, particularly in regions with strong biotechnology sectors. The compound's versatility and the expanding applications of its derivatives suggest this trend will continue in the foreseeable future.

Storage and handling of 4-(1H-Imidazol-1-yl)phenylmethanol require standard laboratory precautions. The compound should be kept in a cool, dry place, protected from light and moisture. While not classified as highly hazardous, proper personal protective equipment should be used when handling the material, in line with good laboratory practices.

Future research directions for 4-(1H-Imidazol-1-yl)phenylmethanol include exploring its potential in novel drug delivery systems, advanced material applications, and as a scaffold for combinatorial chemistry. The compound's structural features offer numerous possibilities for modification, making it a valuable tool for innovation in multiple scientific disciplines.

In conclusion, 4-(1H-Imidazol-1-yl)phenylmethanol (CAS No. 86718-08-3) represents an important class of heterocyclic compounds with wide-ranging applications. Its unique combination of an imidazole ring and hydroxymethyl group makes it particularly valuable in pharmaceutical research and material science. As scientific understanding of this compound and its derivatives continues to grow, so too does its potential for contributing to advancements in medicine and technology.

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(CAS:86718-08-3)4-(1H-咪唑-1-基)苯甲醇
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Amadis Chemical Company Limited
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